molecular formula C7H11F3O B6195052 rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-ol CAS No. 2680525-01-1

rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-ol

Cat. No.: B6195052
CAS No.: 2680525-01-1
M. Wt: 168.2
InChI Key:
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Description

rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-ol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Ethan-1-ol Moiety: The final step involves the attachment of the ethan-1-ol group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially affecting its bioavailability and interaction with biological targets. The cyclobutyl ring may contribute to the compound’s conformational rigidity, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-one: Similar structure but with a ketone group instead of an alcohol.

    rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanol: Similar structure but with a methanol group instead of ethan-1-ol.

Uniqueness

rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-ol is unique due to its specific combination of a trifluoromethyl group, cyclobutyl ring, and ethan-1-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]ethan-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "1,3-cyclobutanedione", "trifluoromethyl iodide", "lithium aluminum hydride", "ethanol" ], "Reaction": [ "Step 1: Synthesis of (1S,3S)-3-(trifluoromethyl)cyclobutanone from 1,3-cyclobutanedione and trifluoromethyl iodide using a Grignard reaction.", "Step 2: Reduction of (1S,3S)-3-(trifluoromethyl)cyclobutanone to (1S,3S)-3-(trifluoromethyl)cyclobutan-1-ol using lithium aluminum hydride.", "Step 3: Conversion of (1S,3S)-3-(trifluoromethyl)cyclobutan-1-ol to rac-1-[(1S,3S)-3-(trifluoromethyl)cyclobutyl]ethan-1-ol through a nucleophilic substitution reaction with ethanol." ] }

CAS No.

2680525-01-1

Molecular Formula

C7H11F3O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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